Cas no 247242-56-4 (prop-2-en-1-yl 2-amino-4-methyl-1,3-thiazole-5-carboxylate)

prop-2-en-1-yl 2-amino-4-methyl-1,3-thiazole-5-carboxylate structure
247242-56-4 structure
Product Name:prop-2-en-1-yl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
CAS No:247242-56-4
MF:C8H10N2O2S
MW:198.242200374603
MDL:MFCD03017370
CID:246123
PubChem ID:1579755
Update Time:2025-04-19

prop-2-en-1-yl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylicacid, 2-amino-4-methyl-, 2-propen-1-yl ester
    • 5-Thiazolecarboxylicacid, 2-amino-4-methyl-, 2-propenyl ester (9CI)
    • Allyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
    • AF-399/41500914
    • 5-Thiazolecarboxylicacid,2-amino-4-methyl-,2-propenylester(9ci)
    • AKOS000267328
    • prop-2-en-1-yl2-amino-4-methyl-1,3-thiazole-5-carboxylate
    • Prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
    • Allyl2-amino-4-methylthiazole-5-carboxylate
    • Oprea1_480594
    • Allyl 2-amino-4-methylthiazole-5-carboxylate
    • 247242-56-4
    • MFCD03017370
    • 4-methyl-5(allyloxycarbonyl)thiazol-2-amine
    • prop-2-en-1-yl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
    • MDL: MFCD03017370
    • Inchi: 1S/C8H10N2O2S/c1-3-4-12-7(11)6-5(2)10-8(9)13-6/h3H,1,4H2,2H3,(H2,9,10)
    • InChI Key: HFTJDBPHBFBYCQ-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(C)=C1C(=O)OCC=C

Computed Properties

  • Exact Mass: 198.046
  • Monoisotopic Mass: 198.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 93.4Ų

Experimental Properties

  • PSA: 94.18000
  • LogP: 1.30660

prop-2-en-1-yl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Pricemore >>

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